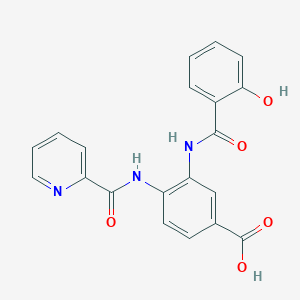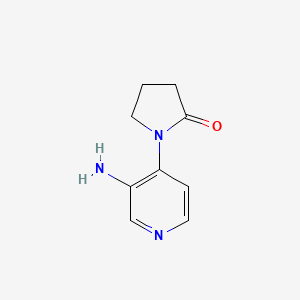
3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid is a complex organic compound that features both hydroxybenzamido and picolinamido functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxybenzoic acid with picolinic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the proper formation of the compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Potential use in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid involves its interaction with specific molecular targets. The hydroxybenzamido and picolinamido groups can coordinate with metal ions, forming stable complexes. These complexes can then interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybenzamido derivatives: Compounds like 2-hydroxybenzamido-3,6-diazaoctane.
Picolinamido derivatives: Compounds like picolinamido-3-azapentane.
Uniqueness
3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid is unique due to the presence of both hydroxybenzamido and picolinamido groups in a single molecule. This dual functionality allows it to form more complex and stable metal complexes compared to compounds with only one of these functional groups. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C20H15N3O5 |
|---|---|
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
3-[(2-hydroxybenzoyl)amino]-4-(pyridine-2-carbonylamino)benzoic acid |
InChI |
InChI=1S/C20H15N3O5/c24-17-7-2-1-5-13(17)18(25)23-16-11-12(20(27)28)8-9-14(16)22-19(26)15-6-3-4-10-21-15/h1-11,24H,(H,22,26)(H,23,25)(H,27,28) |
InChI-Schlüssel |
PHMMNCJHSWJDAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)O)NC(=O)C3=CC=CC=N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B13708217.png)

![Bis[(2-bromophenyl)thio]methane](/img/structure/B13708234.png)

![3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13708251.png)

![6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13708259.png)







